molecular formula C16H20N4O3 B2754125 N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 2034272-50-7

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Cat. No.: B2754125
CAS No.: 2034272-50-7
M. Wt: 316.361
InChI Key: TYFKWWCOJKVVCS-UHFFFAOYSA-N
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Description

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a useful research compound. Its molecular formula is C16H20N4O3 and its molecular weight is 316.361. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity A study by Patel, Paliwal, and Bhandari (2017) outlines the synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide derivatives and their evaluation for antimicrobial activities. These compounds showed significant activity against bacterial strains such as Staphylococcus aureus, E. coli, fungal strains like Candida Albicans, and anti-tubercular activity against Mycobacterium tuberculosis. The structural confirmation was based on elemental analysis, IR, 1H NMR, and Mass Spectral data, indicating a potential pathway for developing new antimicrobial agents (Patel, Paliwal, & Bhandari, 2017).

Catalytic Applications Research on N-heterocyclic carbene catalysts, which are derivatives related to the imidazole structure of this compound, demonstrates their efficiency in transesterification and acylation reactions. Grasa, Gueveli, Singh, and Nolan (2003) found that these catalysts can mediate acylation of alcohols with enol acetates at room temperature, suggesting a broad applicability in synthetic chemistry for ester formation and modification processes (Grasa, Gueveli, Singh, & Nolan, 2003).

Corrosion Inhibition A study on 1-(2-ethylamino)-2-methylimidazoline, which shares a similar functional group with this compound, evaluated its effectiveness as a corrosion inhibitor. Cruz, Martinez, Genescà, and García-Ochoa (2004) found that this compound is a good corrosion inhibitor in deaerated acid media, highlighting the potential of imidazole derivatives in protecting metals from corrosion in industrial applications (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-12-17-5-7-20(12)8-6-19-16(21)13-2-4-18-15(10-13)23-14-3-9-22-11-14/h2,4-5,7,10,14H,3,6,8-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFKWWCOJKVVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C2=CC(=NC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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